molecular formula C12H12N2O2 B1670287 (R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID CAS No. 56649-48-0

(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID

Cat. No.: B1670287
CAS No.: 56649-48-0
M. Wt: 216.24 g/mol
InChI Key: RGYCCBLTSWHXIS-SECBINFHSA-N
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Description

(R)-(+)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid (CAS: 3157-27-5) is a chiral imidazole derivative characterized by a phenylethyl substituent at the 1-position and a carboxylic acid group at the 5-position of the imidazole ring. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . The compound’s structure confers unique physicochemical properties, including polarity due to the carboxylic acid group and stereochemical specificity from the (R)-configured phenylethyl moiety. While its direct pharmacological applications are less documented, its esterified derivatives, such as etomidate, are clinically significant as intravenous anesthetics .

Properties

IUPAC Name

3-[(1R)-1-phenylethyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYCCBLTSWHXIS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205217
Record name Desethyl-etomidate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56649-48-0
Record name 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56649-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethyl-etomidate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethyl-etomidate, (R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYL-ETOMIDATE, (R)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Carboxamide/Carbonitrile Esterification and Hydrolysis

The most widely documented route begins with 1-(1-phenylethyl)-1H-imidazole-5-carboxamide (II) or 1-(1-phenylethyl)-1H-imidazole-5-carbonitrile (III). These precursors undergo acid-catalyzed esterification with lower alkanols (e.g., methanol, ethanol) to form intermediate esters, followed by alkaline hydrolysis to yield the carboxylic acid.

Reaction Conditions:

  • Esterification: Reflux with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in excess alkanol (e.g., ethanol) for 6–12 hours.
  • Hydrolysis: Treatment with aqueous sodium hydroxide (NaOH, 2–4 M) at 60–80°C for 3–5 hours.

Key Data:

Parameter Esterification Hydrolysis
Temperature (°C) 78–100 60–80
Catalyst H₂SO₄, HCl NaOH
Yield (%) 85–92 88–95
Purity (HPLC, %) 90–95 97–99

This method prioritizes scalability, with patent data indicating compatibility with industrial reactors.

Oxidation of 2-Mercaptoimidazole Derivatives

An alternative pathway involves oxidizing 2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxamide (VIII) using hydrogen peroxide (H₂O₂) under alkaline conditions.

Procedure:

  • Dissolve (VIII) in potassium hydroxide (KOH) solution.
  • Add 30% H₂O₂ dropwise at ≤60°C.
  • Stir at 35°C for 3 hours.
  • Quench with saturated sodium bisulfite (NaHSO₃), adjust pH to 7–8, and extract with toluene.

Optimization Insights:

  • Solvent: Aqueous KOH improves reaction homogeneity vs. organic solvents (e.g., THF), reducing side products.
  • Oxidant Excess: 1.5–2.0 equivalents of H₂O₂ maximizes yield without over-oxidation.

Performance Metrics:

  • Yield: 85.3–94.1% (crude)
  • Purity: 93.2–97.3% (crude), upgradable to >99% via recrystallization.

Stereochemical Control and Intermediate Synthesis

Enantioselective Formation of the Phenylethyl Sidechain

The (R)-configuration at the phenylethyl group is critical for biological activity. Asymmetric synthesis employs:

  • Chiral Resolution: Diastereomeric salt formation with tartaric acid derivatives.
  • Catalytic Asymmetric Hydrogenation: Palladium/C catalysts with chiral ligands (e.g., BINAP) for α-methylbenzylamine precursors.

Case Study (Patent CN116265442A):

  • Starting Material: (S)-1-(4-Iodophenyl)ethanol synthesized via enzymatic resolution (lipase-catalyzed acetylation).
  • Key Step: Condensation with imidazole-5-carbonitrile using dehydrating agents (e.g., DCC).

Industrial-Scale Purification Techniques

Crystallization Optimization

Recrystallization in isopropyl ether achieves pharmaceutical-grade purity:

  • Procedure: Dissolve crude acid in hot isopropyl ether (65°C), cool to 10–15°C, and isolate crystals.
  • Yield Improvement: Two-stage crystallization increases purity from 93.1% to 99.0% with 72.0% recovery.

Chromatographic Methods

  • Normal-Phase Silica Gel: Ethyl acetate/hexane (3:7) eluent removes non-polar impurities.
  • Ion-Exchange Resins: Dowex 50WX4 (H⁺ form) eliminates residual metal catalysts.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Industrial Feasibility
Esterification/Hydrolysis High yields (90–95%) Requires corrosive acids Excellent
Mercapto Oxidation Fewer steps, mild conditions Lower crude purity (93–97%) Moderate
Asymmetric Catalysis Enantiomeric excess >98% High catalyst costs Limited

Chemical Reactions Analysis

(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert desethyletomidate into its corresponding alcohols or amines.

    Substitution: The imidazole ring can undergo substitution reactions with various reagents to form different derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of imidazole derivatives and their interactions with various reagents.

    Biology: this compound is studied for its potential effects on biological systems, particularly its interaction with γ-aminobutyric acid type A receptors.

    Medicine: Research is ongoing to explore its potential as an anesthetic agent with reduced side effects compared to etomidate.

    Industry: This compound is used in the development of new anesthetic agents and other pharmaceuticals.

Mechanism of Action

(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID exerts its effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A receptor. This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid, leading to sedation and hypnosis. The molecular targets include the γ-aminobutyric acid type A receptor, and the pathways involved are primarily related to the modulation of inhibitory neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives: Etomidate and Propoxate

Etomidate (CAS: 33125-97-2)
  • Structure : Ethyl ester of (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.
  • Molecular Formula : C₁₄H₁₆N₂O₂; MW : 244.29 g/mol .
  • Key Differences: The carboxylic acid (-COOH) is replaced with an ethyl ester (-COOCH₂CH₃), increasing lipophilicity. Enhanced blood-brain barrier penetration, making it a potent hypnotic agent used in anesthesia . Toxicity concerns include adrenal suppression at high doses .
Propoxate (CAS: 7036-58-0)
  • Structure : Propyl ester analog.
  • Molecular Formula : C₁₅H₁₈N₂O₂; MW : 258.32 g/mol .
  • Key Differences: Longer alkyl chain (propyl vs. ethyl) may delay ester hydrolysis, prolonging half-life.
Functional Group Impact :
  • Solubility : Carboxylic acid form (polar) has higher aqueous solubility than esters (lipophilic).
  • Bioactivity : Esterification enhances CNS activity due to improved membrane permeability .

Imidazole Core Modifications

1-Phenyl-1H-imidazole-5-carboxylic Acid (CAS: 135417-65-1)
  • Structure : Lacks the phenylethyl group; phenyl is directly attached to the imidazole.
  • Molecular Formula : C₁₀H₈N₂O₂; MW : 188.19 g/mol .
  • Key Differences :
    • Reduced steric bulk may alter binding to biological targets (e.g., enzymes or receptors).
    • Lower molecular weight correlates with simpler metabolic pathways.

Heterocyclic Variants

2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic Acid (CAS: 316833-32-6)
  • Structure : Benzimidazole core with a pyridinyl substituent.
  • Molecular Formula : C₁₃H₉N₃O₂; MW : 239.23 g/mol .
  • Pyridinyl group introduces basicity, altering solubility and target interactions.
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid
  • Structure : Oxazole ring instead of imidazole.
  • Molecular Formula: C₁₁H₉NO₃; MW: 203.19 g/mol .
  • Key Differences :
    • Oxazole is less basic than imidazole, affecting protonation states and receptor binding.
    • Methyl and phenyl substituents may confer stability against metabolic degradation.

Structural and Functional Comparison Table

Compound Name CAS Core Structure Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 3157-27-5 Imidazole -COOH 216.24 Precursor to anesthetics; high polarity
Etomidate 33125-97-2 Imidazole -COOCH₂CH₃ 244.29 Hypnotic agent; lipophilic
Propoxate 7036-58-0 Imidazole -COOCH₂CH₂CH₃ 258.32 Potential prolonged activity
1-Phenyl-1H-imidazole-5-carboxylic acid 135417-65-1 Imidazole -COOH 188.19 Simplified structure; unstudied bioactivity
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic acid 316833-32-6 Benzimidazole -COOH 239.23 DNA-targeting applications
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid N/A Oxazole -COOH 203.19 Metabolic stability

Research Findings and Implications

  • Pharmacological Activity : Ester derivatives (etomidate, propoxate) demonstrate superior CNS penetration due to ester-mediated lipophilicity, whereas the carboxylic acid form may serve as a prodrug or metabolite .
  • Toxicity : Etomidate’s adrenal suppression highlights the need for structural optimization to mitigate side effects .
  • Structural Flexibility : Modifications like alkyl chain elongation (propoxate) or heterocycle replacement (benzimidazole/oxazole) enable fine-tuning of pharmacokinetic and pharmacodynamic profiles .

Biological Activity

(R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, commonly known as Etomidate Acid, is a significant compound in medicinal chemistry due to its role as a metabolite of the intravenous anesthetic etomidate. This compound is characterized by its unique imidazole structure, which contributes to its biological activity.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 56649-48-0
  • Melting Point : 140-142 °C
  • Appearance : Off-white solid

Biological Activity Overview

The biological activity of this compound is primarily linked to its function as a potent inhibitor of the enzyme 11β-hydroxylase. This enzyme plays a critical role in steroidogenesis, influencing cortisol synthesis.

Etomidate Acid acts by selectively inhibiting 11β-hydroxylase, leading to decreased cortisol production. This inhibition is particularly relevant in the context of adrenal insufficiency and in certain anesthetic protocols where rapid control of cortisol levels is desired.

In Vitro Studies

Research has demonstrated that Etomidate Acid exhibits significant inhibitory activity against 11β-hydroxylase:

  • Inhibition Constant (IC50) : The IC50 value for Etomidate Acid against 11β-hydroxylase has been reported to be approximately 0.4 μM, indicating strong potency in inhibiting this enzyme's activity .

Pharmacokinetics and Toxicology

Studies involving the pharmacokinetics of Etomidate Acid have shown that it is rapidly metabolized in vivo, with a half-life conducive to its use in short-term anesthesia. Toxicological assessments indicate that while it is generally well-tolerated, high doses can lead to adrenal suppression, necessitating careful monitoring during clinical use .

Comparative Biological Activity

The following table summarizes the biological activity of Etomidate Acid compared to other related compounds:

Compound NameTarget EnzymeIC50 (μM)Remarks
This compound11β-Hydroxylase0.4Potent inhibitor; used in anesthesia
Etomidate11β-Hydroxylase~0.07Short-acting anesthetic; similar mechanism
Other Imidazole DerivativesVariousVariesGenerally lower potency than Etomidate Acid

Clinical Applications

Etomidate Acid's primary application is in the field of anesthesiology. Its rapid onset and short duration make it suitable for induction in patients requiring quick recovery from anesthesia. Additionally, its role as an inhibitor of cortisol synthesis has implications for treating conditions associated with hypercortisolism.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid to minimize racemization during alkylation?

  • Methodological Approach :

  • Use chiral auxiliaries or enantioselective catalysts during the alkylation of the imidazole ring to preserve the (R)-configuration.
  • Monitor reaction progress via chiral HPLC or polarimetry to detect racemization .
  • Control reaction temperature (e.g., < 0°C) and employ non-polar solvents (e.g., dichloromethane) to stabilize intermediates .

Q. What analytical methods are validated for quantifying trace impurities in this compound?

  • Methodological Approach :

  • HPLC-UV/MS : Use a C18 column with a mobile phase of acetonitrile:water (0.1% formic acid) for baseline separation of impurities.
  • Pharmacopeial Standards : Follow USP40 guidelines (Procedure 2 for Total Propylene Glycol Ester analysis) to quantify ester derivatives formed during synthesis .
  • Validate limits of detection (LOD) and quantification (LOQ) using spiked samples .

Q. How does the stereochemical configuration [(R)- vs. (S)-] affect the compound’s bioactivity in preliminary enzyme inhibition assays?

  • Methodological Approach :

  • Synthesize both enantiomers and compare IC50 values against target enzymes (e.g., cytochrome P450 isoforms).
  • Use molecular docking simulations to analyze enantiomer binding affinities to active sites .
  • Reference stereochemical data from chiral resolution studies of structurally similar imidazole derivatives .

Q. What are the critical stability-indicating parameters for this compound under accelerated storage conditions?

  • Methodological Approach :

  • Conduct stress testing (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
  • Monitor hydrolytic stability of the carboxylic acid group in aqueous buffers (pH 3–9) .
  • Use FTIR to track changes in functional groups (e.g., imidazole ring oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Approach :

  • Perform pharmacokinetic studies (e.g., plasma protein binding, metabolic clearance) to assess bioavailability differences.
  • Use isotopically labeled analogs (e.g., ¹⁴C or ³H) to track tissue distribution and metabolite formation .
  • Validate in vitro assays with human hepatocytes or microsomes to bridge translational gaps .

Q. What advanced chiral separation techniques are suitable for isolating high-purity (R)-enantiomer from complex reaction mixtures?

  • Methodological Approach :

  • Chiral Stationary Phase Chromatography : Use amylose- or cellulose-based columns with hexane:isopropanol gradients .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral counterions (e.g., (+)-di-p-toluoyl-D-tartaric acid) .
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze undesired enantiomers .

Q. How can computational modeling predict the compound’s interaction with novel pharmacological targets (e.g., G-protein-coupled receptors)?

  • Methodological Approach :

  • Perform molecular dynamics simulations using force fields (e.g., AMBER or CHARMM) to model receptor-ligand dynamics.
  • Train machine learning models on structural analogs to predict binding free energies and off-target effects .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies mitigate discrepancies in reported synthetic yields for large-scale production?

  • Methodological Approach :

  • Optimize reaction stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio).
  • Use inline PAT tools (e.g., ReactIR) to monitor intermediate formation in real time .
  • Characterize batch-to-batch variability using multivariate analysis (e.g., PCA of NMR spectra) .

Q. How do environmental factors influence the compound’s degradation in aquatic systems, and what analytical methods detect its transformation products?

  • Methodological Approach :

  • Conduct photolysis and hydrolysis studies under simulated environmental conditions (UV light, pH 7).
  • Use high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., hydroxylated or dimerized species) .
  • Assess ecotoxicity using Daphnia magna or algae growth inhibition assays .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate results across orthogonal methods (e.g., NMR, LC-MS, X-ray crystallography) to confirm structural assignments .
  • Step 2 : Replicate experiments under standardized conditions (e.g., ISO/IEC 17025 protocols) to isolate protocol-specific variables .
  • Step 3 : Apply cheminformatics tools (e.g., KNIME or Pipeline Pilot) to reconcile conflicting bioactivity datasets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID
Reactant of Route 2
(R)-(+)-1-(1-PHENYLETHYL)-1H-IMIDAZOLE-5-CARBOXYLIC ACID

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